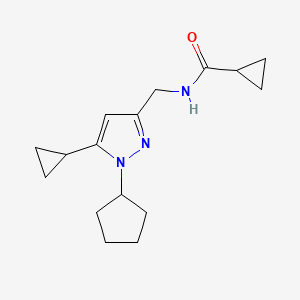
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclopropanecarboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of cyclopentyl and cyclopropyl groups attached to a pyrazole moiety. Its molecular formula is C18H24N4O3 with a molecular weight of approximately 344.4 g/mol. The structural complexity contributes to its diverse biological activities.
This compound exhibits several mechanisms that contribute to its biological effects:
- Inhibition of Proinflammatory Cytokines : The compound has been shown to downregulate key proinflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
- NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a transcription factor that plays a significant role in regulating immune response and inflammation.
- Interaction with Enzymatic Pathways : Preliminary studies suggest that the compound may interact with various enzymes involved in inflammatory pathways, potentially serving as a kinase inhibitor.
Anti-inflammatory Properties
Research indicates that this compound possesses notable anti-inflammatory properties. Key findings include:
- Reduction of Edema : In vivo studies demonstrated significant reduction in edema formation, indicating effective anti-inflammatory action.
- Leukocyte Migration Inhibition : The compound also reduces leukocyte migration to sites of inflammation, further supporting its anti-inflammatory potential.
Case Studies
Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their pharmacological potential:
These case studies emphasize the relevance of structural analogs in understanding the biological activity and therapeutic potential of this compound.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyrazole Ring : Utilizing cyclization reactions to create the pyrazole framework.
- Coupling Reactions : Employing techniques such as Suzuki–Miyaura coupling for attaching cycloalkane groups.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(12-7-8-12)17-10-13-9-15(11-5-6-11)19(18-13)14-3-1-2-4-14/h9,11-12,14H,1-8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNZCZURHIYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














